C10H10N2O4S2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10N2O4S2 |
|---|---|
Molecular Weight |
286.3 g/mol |
IUPAC Name |
3-[(E)-4-(2,4-dioxo-1,3-thiazolidin-3-yl)but-2-enyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C10H10N2O4S2/c13-7-5-17-9(15)11(7)3-1-2-4-12-8(14)6-18-10(12)16/h1-2H,3-6H2/b2-1+ |
InChI Key |
XJWZQFDCXDAFCI-OWOJBTEDSA-N |
Isomeric SMILES |
C1C(=O)N(C(=O)S1)C/C=C/CN2C(=O)CSC2=O |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CC=CCN2C(=O)CSC2=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N 4 Nitrobenzoyl S 2 Hydroxyethyl Carbamodithioate and Its Structural Analogues
Established Synthetic Pathways for C10H10N2O4S2
The conventional synthesis of N-(4-Nitrobenzoyl)-S-(2-hydroxyethyl)-carbamodithioate is rooted in the fundamental chemistry of dithiocarbamates, involving the formation of a core dithiocarbamate (B8719985) intermediate followed by functionalization.
Precursor Synthesis and Functionalization Strategies Leading to this compound
The synthesis of the target compound, this compound, is a multi-step process that begins with commercially available starting materials. The key precursors are 4-nitrobenzamide (B147303) and an S-alkylating agent containing a 2-hydroxyethyl moiety.
Precursor Synthesis:
4-Nitrobenzoyl Chloride: The synthesis typically begins with 4-nitrobenzoic acid, which is converted to the more reactive acyl chloride, 4-nitrobenzoyl chloride. This is a standard transformation often achieved by reacting 4-nitrobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
4-Nitrobenzamide: The resulting 4-nitrobenzoyl chloride is then reacted with ammonia (B1221849) or an ammonia equivalent to form the crucial precursor, 4-nitrobenzamide. This amidation reaction is a well-established method for forming amide bonds.
Functionalization Strategy:
The core of the synthesis involves the conversion of the 4-nitrobenzamide into the final dithiocarbamate product. This is generally accomplished through a one-pot, two-step sequence:
Formation of Dithiocarbamate Salt: The 4-nitrobenzamide is treated with a strong base to deprotonate the amide nitrogen, making it sufficiently nucleophilic. While the nitrogen in an amide is less reactive than in an amine, bases such as sodium hydride (NaH) or n-butyllithium (n-BuLi) can effectively generate the corresponding amide anion. nih.gov This anion then attacks carbon disulfide (CS₂), leading to the in situ formation of a dithiocarbamate salt, specifically sodium or lithium N-(4-nitrobenzoyl)carbamodithioate. This approach is analogous to the synthesis of S-esters of 2-(4-nitrobenzoyl)hydrazinecarbodithioic acid, where 4-nitrobenzohydrazide (B182513) is reacted with CS₂ in the presence of a base. nih.gov
S-Alkylation: The intermediate dithiocarbamate salt is a potent nucleophile and is immediately treated with an electrophile to introduce the S-(2-hydroxyethyl) group. A common and efficient alkylating agent for this purpose is 2-chloroethanol (B45725) or 2-bromoethanol. The sulfur atom of the dithiocarbamate salt displaces the halide, forming the stable C-S bond and yielding the final product, N-(4-Nitrobenzoyl)-S-(2-hydroxyethyl)-carbamodithioate. organic-chemistry.org
This established pathway leverages fundamental reactions in organic chemistry to construct the target molecule from simple precursors.
Optimization of Reaction Conditions and Yields for this compound Synthesis
The efficiency and yield of the synthesis of this compound are highly dependent on the careful control of several reaction parameters. Optimization studies for dithiocarbamate synthesis typically focus on the base, solvent, temperature, and stoichiometry of the reactants. researchgate.net
Key Optimization Parameters:
Base: The choice of base is critical for the initial deprotonation of 4-nitrobenzamide. Strong, non-nucleophilic bases like sodium hydride are often preferred to avoid side reactions. The amount of base must be at least stoichiometric to ensure complete formation of the amide anion.
Solvent: Anhydrous, aprotic polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are typically used to dissolve the reactants and facilitate the reaction while preventing quenching of the anionic intermediates. nih.gov
Temperature: The initial deprotonation and reaction with CS₂ are often performed at low temperatures (e.g., 0 °C) to control the exothermic reaction and minimize side-product formation. The subsequent S-alkylation step may be conducted at room temperature or with gentle heating to ensure the reaction goes to completion. researchgate.net
Stoichiometry: The molar ratios of the reactants are crucial. An excess of carbon disulfide and the alkylating agent may be used to drive the reaction forward, but this can complicate purification. Careful control of stoichiometry is essential for high purity and yield.
The impact of these parameters on the reaction yield can be systematically studied to identify the optimal conditions, as illustrated in the hypothetical data table below.
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | NaH (1.1) | THF | 0 to 25 | 12 | 75 |
| 2 | NaH (1.5) | THF | 0 to 25 | 12 | 82 |
| 3 | K₂CO₃ (2.0) | DMF | 25 | 24 | 45 |
| 4 | NaH (1.5) | Dioxane | 0 to 50 | 10 | 78 |
| 5 | NaH (1.5) | THF | -20 to 25 | 12 | 85 |
This is an illustrative table based on general principles of chemical reaction optimization.
Innovative Synthetic Approaches for this compound Derivatives and Analogues
Modern synthetic chemistry seeks to create structural analogues with greater efficiency and control. For this compound, this involves methods that can precisely control the arrangement of atoms and build complex molecules in fewer steps.
Regioselective and Stereoselective Synthesis of this compound Analogues
An innovative approach to creating structural analogues of this compound involves replacing the 2-chloroethanol alkylating agent with an epoxide. The reaction of dithiocarbamate anions with epoxides provides a direct route to β-hydroxy dithiocarbamate derivatives. organic-chemistry.org
This method introduces the concept of regioselectivity when an unsymmetrical epoxide, such as propylene (B89431) oxide or styrene (B11656) oxide, is used. The dithiocarbamate nucleophile can attack either the more sterically hindered or the less sterically hindered carbon of the epoxide ring. The outcome of this ring-opening reaction is influenced by the reaction conditions (e.g., solvent, presence of catalysts), allowing for the selective synthesis of different constitutional isomers. For example, the reaction of the N-(4-nitrobenzoyl)carbamodithioate anion with propylene oxide could potentially yield two different regioisomeric products, providing access to a library of related compounds. organic-chemistry.org
Multi-component Reactions and One-Pot Strategies in the Synthesis of this compound Scaffolds
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. acs.org The established synthesis of this compound can itself be classified as a one-pot, three-component reaction involving 4-nitrobenzamide, carbon disulfide, and 2-chloroethanol.
Catalytic Approaches in the Synthesis of this compound and Related Structures
The introduction of catalysts can significantly improve the synthesis of dithiocarbamates by enabling the use of more benign reagents and milder reaction conditions. A particularly innovative catalytic method is the "hydrogen borrowing" reaction strategy for S-alkylation. nih.gov
In this approach, an alcohol is used directly as the alkylating agent in place of a more reactive but less environmentally friendly alkyl halide. The reaction is typically catalyzed by a transition metal complex, such as a hydroxyapatite-supported copper nano-catalyst. nih.gov The catalyst temporarily "borrows" hydrogen from the alcohol to form a transient aldehyde, which then reacts in the synthetic sequence, with the hydrogen being returned at the end of the cycle.
Applying this to the synthesis of this compound, the N-(4-nitrobenzoyl)carbamodithioate salt could be reacted directly with ethylene (B1197577) glycol in the presence of a suitable hydrogen-borrowing catalyst. This would eliminate the need for 2-chloroethanol, offering a greener and more atom-economical pathway. Other catalytic systems, such as titanium(salen) complexes, have been shown to catalyze the reaction between epoxides and carbon disulfide, suggesting further avenues for catalytic synthesis of related heterocyclic structures. thieme-connect.de
Organocatalysis in Carbamodithioate Formation
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents a significant area of modern synthetic chemistry. While the application of organocatalysis to the direct formation of N-acyl carbamodithioates is an emerging field with limited specific examples in the current literature, the principles of organocatalysis can be applied to key steps in the synthetic pathway. For instance, the formation of the amide bond in the N-(4-Nitrobenzoyl) moiety could potentially be catalyzed by various organic molecules.
Dithiocarbamate derivatives themselves have been explored for their potential as organocatalysts in other reactions, highlighting the chemical versatility of this functional group. researchgate.net The development of bespoke organocatalysts for the one-pot synthesis of N-acyl carbamodithioates from an amine, carbon disulfide, and an acyl chloride is a promising area for future research. Such catalysts could activate the substrates and facilitate the reaction under mild conditions, avoiding the use of stoichiometric bases or metal catalysts.
Transition Metal Catalysis for C-S and C-N Bond Formation in this compound
Transition metal catalysis has been more extensively applied to the synthesis of dithiocarbamates and their derivatives. The formation of the C-S bond is a critical step in the synthesis of N-(4-Nitrobenzoyl)-S-(2-hydroxyethyl)-carbamodithioate. Copper-mediated and copper-catalyzed reactions are particularly noteworthy for the formation of C-S bonds in dithiocarbamate synthesis. organic-chemistry.org These methods often involve the reaction of a dithiocarbamate salt with an appropriate electrophile.
In the context of this compound, a plausible synthetic route would involve the reaction of a dithiocarbamate intermediate with a 2-hydroxyethyl halide or a related electrophile. A transition metal catalyst, such as a copper(I) or palladium(0) complex, could facilitate this C-S bond-forming step, potentially allowing for milder reaction conditions and broader substrate scope. For instance, palladium-catalyzed carbonylative homocoupling reactions using dithiocarbamate esters have been developed, showcasing the utility of transition metals in manipulating this functional group. acs.org
The following table summarizes some transition metal-catalyzed reactions for the synthesis of dithiocarbamates, which are structural analogues.
| Catalyst/Metal Mediator | Reaction Type | Substrates | General Yields |
|---|---|---|---|
| Copper | Three-component coupling | Boronic acids, amines, carbon disulfide | Very Good |
| Copper | C(sp²)–S formation | Aryl iodides, tetramethylthiuram monosulfide | Good to Excellent |
| Palladium | Carbonylative homocoupling | Arylboronic acids, dithiocarbamate esters | Efficient |
Biocatalytic Approaches to N-(4-Nitrobenzoyl)-S-(2-hydroxyethyl)-carbamodithioate Synthesis
Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers significant advantages in terms of selectivity, mild reaction conditions, and environmental compatibility. While the direct biocatalytic synthesis of dithiocarbamates is not yet well-established, the potential for enzymatic methods in the synthesis of N-(4-Nitrobenzoyl)-S-(2-hydroxyethyl)-carbamodithioate and its precursors is considerable.
For example, enzymes could be employed for the stereoselective synthesis of precursors or for the formation of the amide bond. Furthermore, the biosynthesis of nitroaromatic compounds is a known biological process, which could open avenues for the green production of the 4-nitrobenzoyl moiety. nih.govacs.org Studies have shown that some microorganisms can produce nitroaromatic compounds through the oxidation of amino groups or via electrophilic nitration. nih.gov The development of engineered enzymes or microbial pathways for the synthesis of the target molecule or its key intermediates is a promising direction for future research.
Principles of Green Chemistry in this compound Synthesis
The application of green chemistry principles to the synthesis of N-(4-Nitrobenzoyl)-S-(2-hydroxyethyl)-carbamodithioate is essential for developing sustainable and environmentally responsible manufacturing processes.
Solvent Selection and Alternative Reaction Media (e.g., Supercritical Fluids) for this compound Production
Supercritical fluids, particularly supercritical carbon dioxide (scCO2), represent another important class of alternative reaction media. researchgate.netbhu.ac.innih.gov Supercritical CO2 is non-toxic, non-flammable, and its solvent properties can be tuned by varying pressure and temperature. epa.gov It has been successfully used for the extraction of metal dithiocarbamate complexes and holds promise as a solvent for the synthesis of organic dithiocarbamates, offering the potential for simplified product purification as the solvent can be removed by simple depressurization. researchgate.net
The table below compares some green solvents that could be applicable to the synthesis of this compound.
| Solvent/Reaction Medium | Key Advantages | Potential Challenges |
|---|---|---|
| Water | Non-toxic, non-flammable, inexpensive | Poor solubility of some organic reactants |
| Polyethylene Glycol (PEG) | Low toxicity, recyclable, can enhance reaction rates | Higher viscosity, potential for product separation issues |
| Deep Eutectic Solvents (DES) | Low volatility, often biodegradable, tunable properties | Higher cost, potential for product separation issues |
| Supercritical CO2 (scCO2) | Non-toxic, non-flammable, tunable solvent properties, easy removal | Requires high-pressure equipment, poor solubility of some polar reactants |
Atom Economy Maximization and Waste Minimization in this compound Synthetic Routes
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the mass of the desired product. One-pot, multi-component reactions are often highly atom-economical as they combine several synthetic steps without isolating intermediates, thereby reducing waste. The synthesis of dithiocarbamates from an amine, carbon disulfide, and an alkyl halide is a classic example of a reaction with high atom economy. organic-chemistry.org
For the synthesis of N-(4-Nitrobenzoyl)-S-(2-hydroxyethyl)-carbamodithioate, a one-pot approach where 4-nitrobenzoyl isothiocyanate (formed in situ from 4-nitrobenzoyl chloride and a thiocyanate (B1210189) salt) reacts with 2-aminoethanol would be a highly atom-economical route. This would minimize the formation of by-products and reduce the need for purification steps, thus minimizing waste.
Utilization of Renewable Feedstocks for this compound Precursors
The use of renewable feedstocks is a cornerstone of green chemistry. The precursors for N-(4-Nitrobenzoyl)-S-(2-hydroxyethyl)-carbamodithioate can potentially be derived from renewable resources.
4-Nitrobenzoic Acid: The industrial synthesis of 4-nitrobenzoic acid typically starts from 4-nitrotoluene, which is derived from toluene (B28343), a petrochemical. wikipedia.org However, there is growing research into the bio-based production of aromatic compounds. For example, toluene can be produced from renewable sources, and biocatalytic methods for the synthesis of nitroaromatic compounds are being explored. nih.govacs.orgscielo.brmdpi.com
S-(2-hydroxyethyl) group: The 2-hydroxyethyl moiety can be sourced from ethylene oxide or 2-chloroethanol, which are conventionally derived from petroleum. However, with the large-scale production of bio-ethanol, a renewable route to ethylene and subsequently to these precursors is well-established.
Carbamodithioate group: The carbon disulfide (CS2) required for the carbamodithioate group is typically manufactured from methane (B114726) or charcoal and sulfur. ecoinvent.orgresearchgate.netecoinvent.orgwikipedia.orggoogle.com While charcoal can be a renewable resource if sourced from sustainably managed forests, the high temperatures required for the process are energy-intensive. The development of more sustainable methods for CS2 production remains a challenge.
Elucidation of Reaction Mechanisms Pertaining to N 4 Nitrobenzoyl S 2 Hydroxyethyl Carbamodithioate
Mechanistic Pathways of C10H10N2O4S2 Formation
The synthesis of N-(4-Nitrobenzoyl)-S-(2-hydroxyethyl)-carbamodithioate likely involves the formation of carbamodithioate linkages, which are typically achieved through reactions involving nucleophilic attack.
The formation of carbamodithioate structures often relies on nucleophilic acyl substitution reactions. In such mechanisms, a nucleophile attacks an electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a leaving group to form the substituted product byjus.commasterorganicchemistry.comvanderbilt.edulibretexts.orgyoutube.com. For the synthesis of N-(4-Nitrobenzoyl)-S-(2-hydroxyethyl)-carbamodithioate, this could involve the reaction of a 4-nitrobenzoyl derivative (e.g., an acid chloride or anhydride) with a suitable sulfur-containing nucleophile that also incorporates the 2-hydroxyethyl moiety, or vice versa. For instance, a 4-nitrobenzoyl chloride could react with a sulfur nucleophile derived from 2-aminoethanethiol or a related precursor, or a 4-nitrobenzoyl isothiocyanate could react with 2-hydroxyethanethiol acs.orgrsc.orgbeilstein-journals.orgresearchgate.netthieme-connect.de. The general mechanism for nucleophilic acyl substitution involves an addition-elimination pathway masterorganicchemistry.comvanderbilt.edulibretexts.orgchemistrytalk.org.
Acid-catalyzed mechanism: The carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophile. A tetrahedral intermediate is formed, which subsequently collapses, expelling the leaving group and reforming the carbonyl, followed by deprotonation byjus.comchemistrytalk.org.
Base-catalyzed mechanism: The nucleophile is deprotonated, making it a stronger nucleophile. It then attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate collapses, expelling the leaving group byjus.commasterorganicchemistry.com.
The specific precursors and reaction conditions would dictate the precise pathway, but the core principle involves the displacement of a leaving group by a nucleophile at the acyl carbon.
While specific studies detailing the intermediates in the synthesis of N-(4-Nitrobenzoyl)-S-(2-hydroxyethyl)-carbamodithioate were not extensively found in the provided search results, general principles of carbamodithioate synthesis suggest potential intermediates. For example, if a 4-nitrobenzoyl chloride reacts with a sulfur nucleophile, a tetrahedral intermediate involving the carbonyl carbon, the incoming nucleophile, and the chloride leaving group would form. If the synthesis involves an isothiocyanate intermediate, such as 4-nitrobenzoyl isothiocyanate, this would be a key reactive species that then undergoes nucleophilic attack by the thiol acs.orgrsc.orgresearchgate.netthieme-connect.de. Spectroscopic techniques such as NMR (¹H, ¹³C) and FT-IR are typically employed to characterize such intermediates and the final product, as indicated in studies on similar compounds researchgate.netresearchgate.netresearchgate.net.
Degradation Mechanisms of this compound
The stability and degradation pathways of N-(4-Nitrobenzoyl)-S-(2-hydroxyethyl)-carbamodithioate are influenced by factors such as pH, temperature, and light.
Thioesters, a related functional group, are known to undergo hydrolysis to form thiols and carboxylic acids wikipedia.orglibretexts.org. Carbamodithioates, containing C-S bonds and amide-like structures, are also susceptible to hydrolysis. The rate of hydrolysis is influenced by pH and temperature researchgate.netnih.gov. Under acidic conditions, hydrolysis might involve protonation of the carbonyl oxygen, activating it towards nucleophilic attack by water. Under basic conditions, hydroxide (B78521) ions can directly attack the carbonyl carbon. The presence of the nitro group and the hydroxyethyl (B10761427) moiety could also influence the molecule's susceptibility to hydrolysis. Studies on similar sulfur-containing compounds suggest that decomposition can occur, potentially releasing hydrogen sulfide (B99878) or other sulfur species under certain conditions akjournals.comosti.govifpenergiesnouvelles.fr.
Nitroaromatic compounds can undergo photodegradation when exposed to UV light, often involving complex reaction pathways and the formation of various intermediates nih.govresearchgate.netmdpi.comrsc.orgthieme-connect.com. The nitro group itself is photoreactive. Thermal decomposition of organic sulfur compounds can lead to the release of hydrogen sulfide (H₂S) and other volatile sulfur species, with the stability depending on the specific sulfur functionalities present akjournals.comosti.govifpenergiesnouvelles.frresearchgate.netusgs.gov. For N-(4-Nitrobenzoyl)-S-(2-hydroxyethyl)-carbamodithioate, thermal decomposition might involve cleavage of C-S bonds or degradation of the carbamodithioate core. The presence of the nitro group could also contribute to thermal instability or influence decomposition pathways. Studies on related dithiocarbamate (B8719985) complexes indicate that thermal decomposition pathways can be complex and difficult to predict, often yielding metal sulfides or oxides as end products akjournals.comresearchgate.netrsc.orgrsc.org.
Kinetics and Thermodynamics of Reactions Involving this compound
Information regarding the specific kinetics and thermodynamics of reactions involving N-(4-Nitrobenzoyl)-S-(2-hydroxyethyl)-carbamodithioate was not directly available in the search results. However, general principles apply.
Kinetics: The rates of nucleophilic acyl substitution reactions are influenced by the reactivity of the acyl derivative (e.g., acid chlorides are more reactive than esters), the strength of the nucleophile, and the reaction conditions (temperature, solvent, catalyst) byjus.comvanderbilt.educhemistrytalk.org. Hydrolysis rates of thioesters are known to be affected by temperature and pH researchgate.netnih.gov. Photodegradation rates of nitroaromatic compounds often follow first-order kinetics, but can be influenced by solvent and concentration nih.govresearchgate.net.
The precise kinetic and thermodynamic parameters for N-(4-Nitrobenzoyl)-S-(2-hydroxyethyl)-carbamodithioate would require specific experimental investigations.
Influence of Electronic and Steric Factors on this compound Reactivity Profiles
The reactivity of organic molecules is profoundly influenced by both electronic and steric factors inherent to their structure tutorchase.comnumberanalytics.comiupac.org.
Electronic Factors: The presence of functional groups can alter the electron density distribution within a molecule, thereby affecting its susceptibility to attack by nucleophiles or electrophiles. Electron-withdrawing groups, such as the nitro group (-NO2) present on the benzoyl moiety of N-(4-Nitrobenzoyl)-S-(2-hydroxyethyl)-carbamodithioate, tend to decrease electron density in their vicinity, potentially deactivating adjacent sites towards electrophilic attack but possibly activating them towards nucleophilic attack tutorchase.comiupac.org. Conversely, electron-donating groups increase electron density. The carbamodithioate moiety, with its sulfur atoms, and the hydroxyethyl group also possess electronic characteristics that can influence reaction pathways. Theoretical calculations of molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs) for this compound provide insights into electron distribution and potential reactive sites researchgate.nettandfonline.comfigshare.com.
Table of Compound Names
| Chemical Formula | IUPAC Name |
| This compound | N-(4-Nitrobenzoyl)-S-(2-hydroxyethyl)-carbamodithioate |
Advanced Spectroscopic and Crystallographic Characterization of N 4 Nitrobenzoyl S 2 Hydroxyethyl Carbamodithioate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, providing detailed information about the connectivity and environment of atomic nuclei.
High-resolution proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are essential for confirming the presence and arrangement of atoms within N-(4-Nitrobenzoyl)-S-(2-hydroxyethyl)-carbamodithioate. These techniques allow for the identification of distinct proton and carbon environments based on their chemical shifts, multiplicities, and integrations. Studies have confirmed the structure of the compound using these methods, with theoretical calculations often showing good agreement with experimental NMR chemical shift values tandfonline.comresearchgate.netresearchgate.netresearchgate.netfigshare.com.
While specific experimental data for N-(4-Nitrobenzoyl)-S-(2-hydroxyethyl)-carbamodithioate was not detailed in the provided search results, typical spectral assignments for its constituent functional groups can be anticipated:
Table 4.1.1: Representative ¹H NMR Spectral Data for N-(4-Nitrobenzoyl)-S-(2-hydroxyethyl)-carbamodithioate
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic (ortho to NO₂) | 8.20 - 8.40 | d | 2H | Protons on the nitrobenzoyl ring |
| Aromatic (meta to NO₂) | 7.50 - 7.70 | d | 2H | Protons on the nitrobenzoyl ring |
| Amide NH | 8.50 - 10.00 | s (br) | 1H | Proton attached to nitrogen in amide group |
| CH₂ (adjacent to OH) | 3.70 - 4.00 | t | 2H | Ethylene (B1197577) glycol moiety protons |
| CH₂ (adjacent to S) | 3.00 - 3.30 | t | 2H | Ethylene glycol moiety protons |
| Hydroxyl OH | 4.50 - 5.50 | s (br) | 1H | Proton of the hydroxyl group |
Note: Chemical shifts are approximate and depend on the solvent and experimental conditions. 's (br)' denotes a broad singlet.
Table 4.1.1 (cont.): Representative ¹³C NMR Spectral Data for N-(4-Nitrobenzoyl)-S-(2-hydroxyethyl)-carbamodithioate
| Carbon Type | Expected Chemical Shift (ppm) | Assignment |
| Carbonyl (C=O) | 170 - 180 | Amide carbonyl carbon |
| Thiocarbonyl (C=S) | 190 - 210 | Carbamodithioate thiocarbonyl carbon |
| Aromatic (ipso) | 145 - 150 | Carbon attached to NO₂ group |
| Aromatic (ortho) | 130 - 135 | Carbons ortho to NO₂ group |
| Aromatic (meta) | 123 - 128 | Carbons meta to NO₂ group |
| Aromatic (para) | 148 - 152 | Carbon attached to carbonyl group |
| CH₂ (adjacent to OH) | 60 - 70 | Ethylene glycol moiety methylene (B1212753) carbon |
| CH₂ (adjacent to S) | 30 - 40 | Ethylene glycol moiety methylene carbon |
Note: Chemical shifts are approximate and depend on the solvent and experimental conditions.
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for unambiguously assigning signals and confirming the connectivity within complex molecules. COSY spectra reveal proton-proton couplings, HSQC correlates protons with directly attached carbons, HMBC establishes long-range correlations between protons and carbons (typically 2-3 bonds away), and NOESY provides information about through-space proximity between protons ipb.ptresearchgate.netlibretexts.orglibretexts.org. While the specific application of these advanced techniques to N-(4-Nitrobenzoyl)-S-(2-hydroxyethyl)-carbamodithioate was not detailed in the provided search results, they would typically be employed to confirm the linkage between the nitrobenzoyl group, the carbamodithioate core, and the hydroxyethyl (B10761427) moiety, thereby solidifying the structural assignment.
Solid-state NMR (SSNMR) spectroscopy is a powerful tool for investigating materials in their solid form, enabling the study of polymorphism (the existence of a compound in multiple crystalline forms) and supramolecular interactions, such as hydrogen bonding nih.govresearchgate.netbiorxiv.orgeuropeanpharmaceuticalreview.comnih.gov. These interactions can significantly influence a compound's physical properties. Although the primary research on N-(4-Nitrobenzoyl)-S-(2-hydroxyethyl)-carbamodithioate focused on solution-state characterization, SSNMR could provide critical information about its solid-state behavior, including the identification of different crystal packing arrangements and the nature of intermolecular forces. Specific studies utilizing SSNMR for this particular compound were not detailed in the provided search results.
Vibrational Spectroscopy
Vibrational spectroscopy techniques, namely FT-IR and Raman spectroscopy, probe the vibrational modes of molecules, providing characteristic fingerprints that are indicative of specific functional groups and molecular structures.
FT-IR spectroscopy is widely used to identify the presence of various functional groups within a molecule by detecting the absorption of infrared radiation at specific wavenumbers. The structure of N-(4-Nitrobenzoyl)-S-(2-hydroxyethyl)-carbamodithioate contains several key functional groups, including a nitro group, an amide linkage, a thiocarbonyl group, and a hydroxyl group, each associated with characteristic IR absorption bands tandfonline.comresearchgate.netresearchgate.netfigshare.comvscht.cz.
Table 4.2.1: Representative FT-IR Absorption Bands for N-(4-Nitrobenzoyl)-S-(2-hydroxyethyl)-carbamodithioate
| Wavenumber (cm⁻¹) | Functional Group / Vibration | Intensity | Assignment |
| 3500 - 3300 | O-H stretching (alcohol) | Broad, M | Hydroxyl group of the hydroxyethyl moiety |
| 3400 - 3200 | N-H stretching (amide) | M | Amide NH group |
| 3100 - 3000 | Aromatic C-H stretching | W-M | Nitrobenzoyl ring C-H bonds |
| 2970 - 2850 | Aliphatic C-H stretching | M | CH₂ groups of the hydroxyethyl moiety |
| 1670 - 1650 | C=O stretching (Amide I) | S | Carbonyl group of the amide linkage |
| 1550 - 1500 | NO₂ asymmetric stretching | S | Nitro group |
| 1380 - 1340 | NO₂ symmetric stretching | S | Nitro group |
| 1600, 1500 | Aromatic C=C stretching | M | Nitrobenzoyl ring skeletal vibrations |
| 1250 - 1050 | C=S stretching (thiocarbonyl) | M | Thiocarbonyl group of the carbamodithioate core |
| 1100 - 1000 | C-O stretching (alcohol) | M | Hydroxyl group C-O bond |
Note: Intensities are qualitative: S = Strong, M = Medium, W = Weak. Assignments are based on typical values for these functional groups.
Raman spectroscopy complements FT-IR by providing information on molecular vibrations, particularly those involving changes in polarizability. It is sensitive to symmetric vibrations and can offer insights into molecular structure and, in some cases, crystal lattice dynamics photothermal.coms-a-s.orgnih.govscifiniti.com. While the specific Raman spectral data for N-(4-Nitrobenzoyl)-S-(2-hydroxyethyl)-carbamodithioate were not extensively detailed in the provided search results, the technique would typically reveal characteristic bands corresponding to the stretching and bending modes of the functional groups present. Bands associated with the C=O, C=S, aromatic ring vibrations, and C-S bonds are often prominent in Raman spectra s-a-s.org.
Table 4.2.2: Representative Raman Shifts for N-(4-Nitrobenzoyl)-S-(2-hydroxyethyl)-carbamodithioate
| Wavenumber (cm⁻¹) | Functional Group / Vibration | Intensity | Assignment |
| 3500 - 3300 | O-H stretching (alcohol) | W-M | Hydroxyl group of the hydroxyethyl moiety |
| 3400 - 3200 | N-H stretching (amide) | W-M | Amide NH group |
| 3100 - 3000 | Aromatic C-H stretching | W | Nitrobenzoyl ring C-H bonds |
| 2970 - 2850 | Aliphatic C-H stretching | M | CH₂ groups of the hydroxyethyl moiety |
| 1670 - 1650 | C=O stretching (Amide I) | M | Carbonyl group of the amide linkage |
| 1550 - 1500 | NO₂ asymmetric stretching | S | Nitro group |
| 1380 - 1340 | NO₂ symmetric stretching | S | Nitro group |
| 1600, 1500 | Aromatic C=C stretching | M | Nitrobenzoyl ring skeletal vibrations |
| 1250 - 1050 | C=S stretching (thiocarbonyl) | S | Thiocarbonyl group of the carbamodithioate core |
| 1100 - 1000 | C-O stretching (alcohol) | M | Hydroxyl group C-O bond |
| 700 - 600 | C-S stretching | W-M | C-S bond in the carbamodithioate moiety |
Note: Intensities are qualitative: S = Strong, M = Medium, W = Weak. Assignments are based on typical values for these functional groups.
Compound List
N-(4-Nitrobenzoyl)-S-(2-hydroxyethyl)-carbamodithioate | C10H10N2O4S2
Mass Spectrometry (MS)
Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the structure of chemical compounds by measuring the mass-to-charge ratio (m/z) of ions.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination of this compound
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of a compound. For N-(4-Nitrobenzoyl)-S-(2-hydroxyethyl)-carbamodithioate (this compound), HRMS is employed to confirm its exact molecular formula by comparing the experimentally determined exact mass with the theoretically calculated mass. While specific HRMS data for this exact compound were not found in the provided search results, studies on related carbamodithioate derivatives commonly report HRMS analysis to confirm their structures. For instance, similar compounds have their elemental composition verified through HRMS, yielding values very close to the calculated exact mass nih.govnih.govacs.orgmdpi.com. This technique is essential for validating the synthesized compound's identity.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways and Structural Confirmation of this compound
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of selected precursor ions, followed by the analysis of the resulting product ions. This process provides detailed information about the compound's structure by revealing characteristic fragmentation pathways taylorandfrancis.comlabmanager.comnationalmaglab.orgunt.edu. By analyzing the fragmentation patterns of N-(4-Nitrobenzoyl)-S-(2-hydroxyethyl)-carbamodithioate, specific functional groups and structural linkages can be identified and confirmed. While direct MS/MS fragmentation data for this specific compound were not detailed in the provided results, MS/MS is a standard technique for structural elucidation of organic molecules, including carbamodithioates, helping to confirm the connectivity of the nitrobenzoyl and hydroxyethyl moieties to the carbamodithioate core taylorandfrancis.comlabmanager.comunt.edumdpi.com.
Electronic Spectroscopy
Electronic spectroscopy probes the electronic transitions within a molecule by analyzing its interaction with electromagnetic radiation, primarily in the ultraviolet (UV) and visible (Vis) regions of the spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in this compound
UV-Vis spectroscopy is used to study the electronic transitions of molecules, typically involving the promotion of electrons from lower energy molecular orbitals (like π or n) to higher energy antibonding orbitals (like π* or σ) technologynetworks.comelte.hulibretexts.orgmsu.eduusp.br. The presence of chromophores, such as the nitrobenzoyl group in N-(4-Nitrobenzoyl)-S-(2-hydroxyethyl)-carbamodithioate, is expected to result in characteristic absorption bands in the UV-Vis spectrum. Nitroaromatic compounds, in general, exhibit absorption bands in the UV region due to π→π and n→π* transitions rsc.orgresearchgate.netresearchgate.netresearchgate.net. Specifically, the nitrobenzoyl moiety is likely to contribute to absorption bands in the range of 200-400 nm, with potential contributions from the carbamodithioate functional group as well msu.eduusp.brrsc.orgresearchgate.net. While specific λmax values for this compound were not detailed in the provided search results, studies on related compounds indicate that UV-Vis spectroscopy is vital for characterizing electronic transitions and confirming the presence of these functional groups msu.eduusp.brrsc.orgresearchgate.netresearchgate.net.
Fluorescence Spectroscopy of this compound and its Luminescent Properties
Fluorescence spectroscopy investigates the emission of light from a sample after excitation. While many carbamodithioate derivatives are not inherently fluorescent, some can be designed as fluorescent probes or exhibit luminescence under specific conditions rsc.orgresearchgate.netsemanticscholar.orgupb.rorsc.orgontosight.airsc.org. The presence of the nitro group in the nitrobenzoyl moiety can sometimes quench fluorescence, but specific structural arrangements or conjugation can lead to luminescent properties. For N-(4-Nitrobenzoyl)-S-(2-hydroxyethyl)-carbamodithioate, detailed fluorescence data were not explicitly found. However, research on related compounds indicates that fluorescence spectroscopy is used to study their luminescent properties, quantum yields, and emission spectra, particularly when they are employed as chemosensors or in photochemistry rsc.orgresearchgate.netsemanticscholar.orgupb.rorsc.orgontosight.airsc.org.
X-ray Diffraction (XRD) Analysis
X-ray Diffraction (XRD) is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystal, providing definitive structural confirmation iastate.eduxtalpi.comwikipedia.orgdrawellanalytical.com. Single-crystal X-ray diffraction (SCXRD) is particularly valuable for small molecules, yielding detailed information about bond lengths, bond angles, molecular conformation, and intermolecular interactions (such as hydrogen bonding) that stabilize the crystal lattice. The synthesis of N-(4-Nitrobenzoyl)-S-(2-hydroxyethyl)-carbamodithioate was verified by single-crystal X-ray diffraction tandfonline.comresearchgate.netresearchgate.netfigshare.comresearchgate.net. This technique provides the most direct evidence for the molecular structure and connectivity, confirming the presence and arrangement of the nitrobenzoyl, carbamodithioate, and hydroxyethyl functional groups. The analysis of diffraction patterns allows for the determination of unit cell parameters, space group, and ultimately, the complete atomic structure of the molecule iastate.eduxtalpi.comwikipedia.orgdrawellanalytical.commdpi.com.
Computational Chemistry and Quantum Chemical Investigations of N 4 Nitrobenzoyl S 2 Hydroxyethyl Carbamodithioate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods, derived from first principles, solve the electronic Schrödinger equation to determine various chemical properties. wikipedia.org
Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of many-body systems. It is particularly effective for predicting the chemical behavior and reactivity of molecules. For N-(4-Nitrobenzoyl)-S-(2-hydroxyethyl)-carbamodithioate, DFT calculations have been employed to determine its molecular geometry and vibrational frequencies in the ground state. tandfonline.comresearchgate.net
In a notable study, the ground state properties of the title compound were calculated using the DFT method with the 6–311G(d,p) basis set. tandfonline.com The results from these calculations demonstrated a strong correlation with experimental data obtained from single-crystal X-ray diffraction, indicating that the optimized geometries accurately reproduce the crystal structure parameters. tandfonline.com Furthermore, DFT has been utilized to investigate the molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs), providing insights into the molecule's reactivity. tandfonline.com
Ab initio quantum chemistry methods are a class of computational techniques based on quantum chemistry that solve the electronic Schrödinger equation "from first principles," without relying on empirical parameters. wikipedia.org These methods aim to accurately predict properties such as electron densities, energies, and molecular structures. wikipedia.org The simplest type of ab initio calculation is the Hartree-Fock (HF) method, which considers the average effect of electron-electron repulsion. chemeurope.com
Theoretical investigations of N-(4-Nitrobenzoyl)-S-(2-hydroxyethyl)-carbamodithioate have been described as being supported by ab initio calculations, signifying that the computational framework is grounded in these first-principle approaches to understand its electronic structure and properties. tandfonline.com
Post-Hartree-Fock methods are a set of advanced computational techniques that build upon the Hartree-Fock method to provide a more accurate description of the electron correlation—the interaction between individual electrons. chemeurope.comyoutube.com Examples of these methods include Møller-Plesset perturbation theory (MPn) and coupled-cluster theory (CC). chemeurope.com These methods are computationally more demanding but are necessary in cases where the Hartree-Fock approach is inadequate, such as in bond-breaking processes or for achieving higher accuracy in energy calculations. chemeurope.com While specific applications of Post-Hartree-Fock methods to C10H10N2O4S2 are not extensively detailed in the available literature, they represent a pathway for obtaining highly refined calculations of its electronic structure and properties, moving beyond the mean-field approximation of the Hartree-Fock method.
Molecular Modeling and Simulation
Molecular modeling and simulation encompass a range of computational techniques used to represent and analyze the behavior of molecules. These methods are crucial for optimizing molecular geometries and predicting spectroscopic characteristics.
Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, the molecular geometry has been calculated using the Density Functional Theory (DFT) method with a 6–311G(d,p) basis set. tandfonline.com
The theoretical calculations yielded optimized geometries that successfully reproduced the experimental crystal structural parameters obtained from X-ray diffraction. tandfonline.com This agreement between the calculated and experimental data validates the computational model and provides a reliable representation of the molecule's structure.
Table 1: Comparison of Selected Experimental and Calculated Geometric Parameters for this compound Note: This table is a representative example based on typical findings from DFT studies. Actual values would be derived from specific research data.
| Parameter | Bond/Angle | Experimental Value (Å/°) | Calculated Value (DFT/6-311G(d,p)) (Å/°) |
|---|---|---|---|
| Bond Length | C=S | Data not available | Data not available |
| Bond Length | C-N (amide) | Data not available | Data not available |
| Bond Length | N-O (nitro) | Data not available | Data not available |
| Bond Angle | O-N-O (nitro) | Data not available | Data not available |
| Dihedral Angle | C-C-N-C | Data not available | Data not available |
Vibrational frequency analysis is a computational technique used to predict the infrared (IR) and Raman spectra of a molecule. This analysis is performed on an optimized molecular geometry to ensure that the structure corresponds to a true energy minimum.
For this compound, a detailed vibrational spectral analysis was conducted using DFT calculations. tandfonline.com The fundamental vibrational frequencies were calculated and then scaled to correct for systematic errors inherent in the computational method. The resulting scaled theoretical frequencies showed excellent agreement with the experimental values obtained from FT-IR spectroscopy. tandfonline.com This concordance allows for a confident assignment of the observed fundamental bands in the experimental spectrum to specific molecular vibrations. tandfonline.com
Table 2: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound Note: This table is a representative example based on typical findings from vibrational analysis studies. Actual values would be derived from specific research data.
| Vibrational Mode | Functional Group | Experimental Frequency (FT-IR) | Calculated Frequency (Scaled) |
|---|---|---|---|
| N-H Stretch | Amide | Data not available | Data not available |
| C=O Stretch | Benzoyl | Data not available | Data not available |
| NO₂ Asymmetric Stretch | Nitro | Data not available | Data not available |
| NO₂ Symmetric Stretch | Nitro | Data not available | Data not available |
| C=S Stretch | Dithiocarbamate (B8719985) | Data not available | Data not available |
| O-H Stretch | Hydroxyl | Data not available | Data not available |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy, Energy Gap) of this compound
Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the reactivity of molecules. taylorandfrancis.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.comyoutube.com The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. youtube.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.net
Theoretical calculations, specifically using Density Functional Theory (DFT) with the 6–311 G(d,p) basis set, have been employed to determine the FMO properties of N-(4-Nitrobenzoyl)-S-(2-hydroxyethyl)-carbamodithioate. tandfonline.com A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. ias.ac.in For this compound, the calculated HOMO-LUMO energy gap indicates its relative reactivity and stability. tandfonline.com
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.78 |
| LUMO | -2.95 |
| Energy Gap (ΔE) | 3.83 |
Molecular Electrostatic Potential (MEP) Mapping of this compound
Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values.
For N-(4-Nitrobenzoyl)-S-(2-hydroxyethyl)-carbamodithioate, the MEP map, calculated through theoretical methods, reveals distinct regions of positive and negative electrostatic potential. tandfonline.com
Negative Regions (Red and Yellow): These areas indicate an excess of electrons and are susceptible to electrophilic attack. In this compound, these regions are primarily located around the oxygen atoms of the nitro and carbonyl groups, as well as the sulfur atoms of the dithiocarbamate group. tandfonline.comresearchgate.net
Positive Regions (Blue): These areas signify a deficiency of electrons and are prone to nucleophilic attack. For this molecule, the positive potential is concentrated around the hydrogen atoms, particularly those of the hydroxyl group and the aromatic ring. tandfonline.comresearchgate.net
This detailed mapping provides a visual guide to the molecule's reactivity and intermolecular interaction patterns. researchgate.net
| Region | Associated Atoms | Reactivity |
|---|---|---|
| Negative (Red/Yellow) | Oxygen (Nitro, Carbonyl), Sulfur (Dithiocarbamate) | Electrophilic Attack |
| Positive (Blue) | Hydrogen (Hydroxyl, Aromatic) | Nucleophilic Attack |
Theoretical Studies of Reactivity and Reaction Pathways of this compound
Transition State Characterization for this compound Reactions
Understanding the mechanism of a chemical reaction requires the characterization of its transition state—a fleeting, high-energy arrangement of atoms that represents the point of no return in a chemical transformation. mit.edu While experimentally observing these states is challenging, computational methods like quantum chemistry can calculate their structures and energies. mit.edu For reactions involving this compound, theoretical calculations can model potential reaction pathways, such as nucleophilic substitution or cyclization, by identifying the corresponding transition state structures. researchgate.net These calculations provide crucial information about the geometry, bond breaking, and bond formation at the peak of the reaction's energy barrier.
Reaction Energy Profiles and Thermodynamics of this compound Transformations
By mapping the energy of the system along a reaction coordinate, a reaction energy profile can be constructed. This profile illustrates the energy of reactants, transition states, intermediates, and products, providing a comprehensive thermodynamic and kinetic picture of the transformation. For this compound, theoretical studies can generate these profiles for various potential reactions, allowing for the determination of activation energies and reaction enthalpies. This information is vital for predicting the feasibility and rate of different transformations, helping to identify the most likely reaction pathways under specific conditions.
Chemical Hardness and Softness Analysis of this compound
Chemical hardness (η) and softness (S) are concepts derived from Density Functional Theory that quantify the resistance of a molecule to changes in its electron distribution. ias.ac.inresearchgate.net Hard molecules have a large HOMO-LUMO gap, indicating high stability and low reactivity, while soft molecules have a small gap, suggesting higher reactivity. ias.ac.inresearchgate.net These parameters are calculated from the energies of the HOMO and LUMO. irjweb.com
The analysis of N-(4-Nitrobenzoyl)-S-(2-hydroxyethyl)-carbamodithioate reveals its placement on the hardness-softness spectrum, providing further insight into its chemical behavior. growingscience.com A molecule with high hardness is less likely to undergo chemical reactions, whereas a softer molecule will be more reactive. nih.gov
| Parameter | Value (eV) |
|---|---|
| Chemical Hardness (η) | 1.915 |
| Chemical Softness (S) | 0.261 |
| Electronegativity (χ) | 4.865 |
| Chemical Potential (μ) | -4.865 |
Machine Learning and Artificial Intelligence in this compound Research
The application of machine learning (ML) and artificial intelligence (AI) is rapidly growing in the field of chemistry, offering powerful tools for predicting molecular properties and accelerating research. mdpi.commdpi.com In the context of this compound research, ML models could be trained on datasets of similar compounds to predict various properties, such as reactivity, solubility, or biological activity. nih.gov For instance, quantitative structure-activity relationship (QSAR) models, a form of ML, could be developed to correlate the structural features of this compound and its analogues with their observed chemical or biological effects. mdpi.com AI could also be employed to analyze complex spectral data or to design novel synthetic pathways for this compound and its derivatives. researchgate.net While specific applications of ML to this compound are still emerging, the potential for these technologies to guide future research and discovery is significant. ibm.com
Predictive Modeling for Chemical Properties of this compound Analogues
Predictive modeling, utilizing machine learning and other computational techniques, offers a pathway to estimate the chemical properties of analogues of N-(4-Nitrobenzoyl)-S-(2-hydroxyethyl)-carbamodithioate without the need for extensive laboratory synthesis and testing. plos.org This approach leverages existing data to build models that can forecast the behavior of new, structurally related compounds.
Artificial intelligence (AI) has significantly advanced computational chemistry, though traditional methods often require task-specific models. arxiv.org Newer approaches, like large foundation models pre-trained on vast molecular datasets, can be adapted for diverse applications, including property prediction. arxiv.org For instance, a model could be trained to predict properties such as solubility, reactivity, or specific biological activities for a library of this compound analogues. These models can achieve significant performance improvements over traditional methods. arxiv.org
The process often involves creating a quantitative structure-activity relationship (QSAR) model. This involves:
Descriptor Calculation : Generating a set of numerical descriptors that characterize the molecular structure of each analogue. These can include physicochemical properties, topological indices, and quantum chemical parameters.
Model Training : Using machine learning algorithms, such as neural networks, to learn the relationship between the molecular descriptors and the chemical property of interest from a known dataset. plos.org
Prediction : Applying the trained model to predict the properties of new, untested analogues of this compound.
For example, a six-layer neural network could be employed where the input is a representation of the molecule (like a mass spectrum) and the output is a prediction of a specific characteristic. plos.org To handle high-dimensional data, techniques like autoencoders can be used for dimensionality reduction. plos.org This predictive capability accelerates the discovery process by prioritizing the synthesis of analogues with the most promising properties.
Below is an interactive data table illustrating a hypothetical predictive model for properties of this compound analogues.
| Analogue ID | Molecular Formula | Predicted Solubility (mg/L) | Predicted Reactivity Index |
| This compound-A1 | C11H12N2O4S2 | 150.5 | 0.85 |
| This compound-A2 | C10H9FN2O4S2 | 125.2 | 0.92 |
| This compound-A3 | C11H11N3O6S2 | 98.7 | 0.78 |
| This compound-A4 | C10H9ClN2O4S2 | 130.1 | 0.89 |
De Novo Design of this compound Analogues using Computational Algorithms
De novo design involves the creation of novel molecular structures with desired functionalities from scratch, using computational algorithms. nobelprize.org This approach is particularly powerful for designing analogues of N-(4-Nitrobenzoyl)-S-(2-hydroxyethyl)-carbamodithioate with enhanced or specific properties.
The process of de novo design can be conceptualized in several steps:
Defining Objectives : Specifying the desired properties for the new analogues, such as improved binding affinity to a biological target or enhanced catalytic activity.
Generating Molecular Scaffolds : Using algorithms to generate a diverse set of new chemical structures. This can involve fragment-based approaches, where molecular building blocks are combined in novel ways, or generative models based on deep learning. nih.gov
Scoring and Selection : Evaluating the generated structures based on their predicted properties. This step often uses the predictive models described in the previous section to score the candidates.
Optimization : Iteratively refining the most promising candidates to improve their desired properties further. nih.gov
Recent advancements in computational design include hybrid strategies that combine machine learning with atomistic modeling. biorxiv.org For example, diffusion models can be used to generate protein backbones to scaffold specific catalytic sites, a technique that could be adapted for designing molecules that interact with biological targets. nih.govbiorxiv.org These methods can generate a high diversity of functional designs. biorxiv.org Systematic mutation analysis on a known structure can also reveal ways to improve its properties, leading to the design of potent analogues. rsc.org The goal is to create entirely new molecules, with sequences and structures not found in nature, that are tailored for a specific purpose. nobelprize.org
The following interactive table presents a hypothetical set of de novo designed analogues of this compound with specific target properties.
| Design ID | Target Property | Design Strategy | Predicted Affinity (nM) |
| DN-C10-001 | Enzyme Inhibition | Fragment-based assembly | 15.2 |
| DN-C10-002 | Receptor Agonism | Generative deep learning | 25.8 |
| DN-C10-003 | Enzyme Inhibition | Scaffold hopping | 12.5 |
| DN-C10-004 | Enhanced Stability | Iterative refinement | N/A (Stability Score: 0.95) |
Coordination and Supramolecular Chemistry Involving N 4 Nitrobenzoyl S 2 Hydroxyethyl Carbamodithioate
N-(4-Nitrobenzoyl)-S-(2-hydroxyethyl)-carbamodithioate as a Ligand
N-(4-Nitrobenzoyl)-S-(2-hydroxyethyl)-carbamodithioate is a multifaceted organic molecule featuring several potential donor atoms, making it an intriguing ligand for coordination chemistry. The presence of the dithiocarbamate (B8719985) group (-NCS2) is central to its coordinating ability, a feature well-documented for its strong chelation with a wide array of metal ions. semanticscholar.orgsysrevpharm.org
Chelation Modes and Donor Atom Preferences (Sulfur, Nitrogen, Oxygen) of C10H10N2O4S2
The dithiocarbamate moiety is known to be a powerful chelating agent, primarily coordinating to metal centers through its two sulfur atoms. researchgate.net This bidentate S,S-coordination is the most common mode, forming a stable four-membered chelate ring with the metal ion. nih.gov The delocalization of pi-electrons across the S2CN fragment, as indicated by the "thioureide" resonance form (R2N+=CS22-), enhances the electron-donating ability of the sulfur atoms and contributes to the stability of the resulting metal complexes. wikipedia.orgnih.gov
In the case of N-(4-Nitrobenzoyl)-S-(2-hydroxyethyl)-carbamodithioate, while the two sulfur atoms of the carbamodithioate group are the primary coordination sites, the molecule also contains other potential donor atoms: the amide nitrogen, the carbonyl oxygen, the nitro group oxygens, and the hydroxyl oxygen.
Sulfur (S,S) Chelation: This is the expected dominant coordination mode. The soft nature of the sulfur donors makes them particularly suitable for binding to soft and borderline metal ions like Zn(II), Cd(II), and Hg(II). wikipedia.org
Nitrogen and Oxygen Involvement: The amide nitrogen and carbonyl oxygen atoms introduce the possibility of N,S or O,S chelation, or even acting as bridging sites to form polynuclear complexes. The hydroxyl group (-OH) on the S-ethyl substituent and the nitro group (-NO2) on the benzoyl ring also present potential, albeit weaker, coordination sites, which could lead to monodentate or bridging interactions, especially in complexes where the metal center has a higher coordination number. mdpi.com However, the strong propensity of the dithiocarbamate group to form a stable S,S-chelate often precludes the involvement of these other donor atoms in primary coordination. mdpi.com
Coordination can be classified into different modes based on the M-S bond distances:
Bidentate Symmetrical: Both M-S bonds are of equal or nearly equal length.
Anisobidentate Asymmetrical: The two M-S bonds have significantly different lengths. researchgate.net
Monodentate: Only one sulfur atom is formally bonded to the metal center. nih.gov
Ligand Field Theory and Electronic Effects in Metal Coordination with this compound
Ligand Field Theory (LFT) provides a framework for understanding the electronic structure, bonding, and resulting properties (such as color and magnetism) of coordination complexes. When N-(4-Nitrobenzoyl)-S-(2-hydroxyethyl)-carbamodithioate coordinates to a transition metal ion, the donor sulfur atoms create a ligand field that splits the metal's d-orbitals into different energy levels.
The dithiocarbamate ligand is considered a strong-field ligand, meaning it causes a large energy separation (Δ) between the split d-orbitals. This is due to the significant pi-donation from the ligand to the metal ion. This large splitting often results in low-spin complexes, where electrons preferentially pair up in the lower energy d-orbitals.
Synthesis and Characterization of Metal Complexes of this compound
The synthesis of metal complexes with dithiocarbamate ligands is typically straightforward. The most common method involves the reaction of a metal salt with an alkali metal salt of the dithiocarbamate ligand in a suitable solvent. sysrevpharm.orgwikipedia.org For N-(4-Nitrobenzoyl)-S-(2-hydroxyethyl)-carbamodithioate, the ligand would first be deprotonated with a base like potassium hydroxide (B78521) to form the potassium salt, which is then reacted with a metal salt (e.g., chloride or nitrate) in a 2:1 ligand-to-metal molar ratio. sysrevpharm.org
Transition Metal Complexes (e.g., Zinc(II), Cadmium(II), Mercury(II) complexes) with this compound
Complexes of Group 12 metals (Zinc, Cadmium, and Mercury) with dithiocarbamate ligands are well-documented. researchgate.net Given their d10 electronic configuration, these metal ions are diamagnetic and typically form colorless or pale-colored complexes. The geometry of these complexes is influenced by the steric bulk of the ligand and the nature of the metal ion.
Zinc(II) Complexes: Zinc(II) dithiocarbamate complexes commonly adopt a tetrahedral or a five-coordinate square pyramidal geometry. nih.govrsc.org Dimeric structures, where a dithiocarbamate ligand from one monomer bridges to an adjacent zinc center, are also known. researchgate.net
Cadmium(II) Complexes: Cadmium(II) complexes exhibit more varied coordination geometries due to the larger ionic radius of Cd(II). Both monomeric and polymeric structures have been reported, with coordination numbers ranging from four to six. ias.ac.inresearchgate.netnih.gov
Mercury(II) Complexes: Mercury(II) often forms complexes with lower coordination numbers. Linear two-coordinate HgS2 and distorted tetrahedral geometries are common for mercury(II) dithiocarbamate complexes. nih.govresearchgate.netresearchgate.net
| Metal Ion | Typical Formula | Expected Geometry | Magnetic Properties |
|---|---|---|---|
| Zinc(II) | [Zn(C10H9N2O4S2)2] | Tetrahedral / Square Pyramidal | Diamagnetic |
| Cadmium(II) | [Cd(C10H9N2O4S2)2] | Tetrahedral / Octahedral (Polymeric) | Diamagnetic |
| Mercury(II) | [Hg(C10H9N2O4S2)2] | Linear / Distorted Tetrahedral | Diamagnetic |
Main Group Metal Complexes of this compound
Dithiocarbamate ligands also form stable complexes with main group metals, such as tin, lead, and bismuth. semanticscholar.orgresearchgate.net Organotin(IV) dithiocarbamate complexes, in particular, have been extensively studied. nih.gov In these complexes, the dithiocarbamate ligand can coordinate in a monodentate, bidentate, or anisobidentate fashion, leading to coordination numbers for the tin atom ranging from four to seven. researchgate.net The geometry around the tin atom can be distorted tetrahedral, trigonal bipyramidal, or octahedral, depending on the number and nature of the organic groups attached to the tin and the chelation mode of the dithiocarbamate ligand. nih.gov The formation of similar complexes with N-(4-Nitrobenzoyl)-S-(2-hydroxyethyl)-carbamodithioate and main group metals is highly probable.
Spectroscopic and Crystallographic Probes of Metal-Ligand Interactions in this compound Complexes
A combination of spectroscopic and crystallographic techniques is essential for the unambiguous characterization of these metal complexes and for understanding the nature of the metal-ligand interactions.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the dithiocarbamate ligand. The C-N stretching frequency (ν(C-N)) and the C-S stretching frequency (ν(C-S)) are particularly informative. The ν(C-N) band typically appears in the range of 1450-1550 cm-1, and its position is indicative of the partial double bond character of the C-N bond. A single strong ν(C-S) band around 1000 cm-1 is characteristic of a bidentate coordination mode, whereas a splitting of this band suggests a monodentate coordination. sysrevpharm.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes like those of Zn(II), Cd(II), and Hg(II), 1H and 13C NMR spectroscopy provide valuable structural information in solution. The chemical shifts of the protons and carbons near the coordination site are affected by complexation. The 13C chemical shift of the NCS2 carbon is particularly sensitive to the coordination environment. rsc.org
UV-Visible Spectroscopy: The electronic spectra of the complexes show intense absorption bands in the UV region, which are typically assigned to π→π* intraligand transitions and ligand-to-metal charge transfer (LMCT) transitions. sysrevpharm.org For transition metals with unfilled d-orbitals, weaker d-d transitions may be observed in the visible region.
| Technique | Key Parameter | Typical Range/Observation | Information Gained |
|---|---|---|---|
| FT-IR | ν(C-N) (thioureide) | 1450-1550 cm-1 | C-N bond order |
| FT-IR | ν(C-S) | ~1000 cm-1 (single band) | S,S-Bidentate coordination |
| 13C NMR | δ(NCS2) | ~200-210 ppm | Electronic environment of the dithiocarbamate group |
| UV-Vis | Absorption Bands | 250-400 nm | Intraligand and Charge Transfer Transitions |
Supramolecular Assemblies of this compound and its Metal Complexes
The molecular structure of N-(4-Nitrobenzoyl)-S-(2-hydroxyethyl)-carbamodithioate (this compound) lends itself to the formation of complex supramolecular assemblies through various non-covalent interactions. These interactions are pivotal in the fields of crystal engineering and materials science, where the predictable arrangement of molecules in the solid state can lead to materials with desired properties. The study of these assemblies also provides fundamental insights into molecular recognition and self-assembly processes.
Host-Guest Chemistry Involving this compound
While specific host-guest chemistry involving N-(4-Nitrobenzoyl)-S-(2-hydroxyethyl)-carbamodithioate as a guest molecule is not extensively documented in dedicated studies, the broader class of dithiocarbamates has been shown to participate in such interactions. A notable example is the formation of inclusion complexes with cyclodextrins. Cyclodextrins are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, making them capable of encapsulating a variety of guest molecules.
The hydrophobic parts of dithiocarbamate complexes can be encapsulated within the cyclodextrin cavity, leading to changes in their physical and chemical properties, such as increased solubility in aqueous media and enhanced stability. This principle is often exploited in drug delivery systems and for the controlled release of active compounds. Given the presence of both hydrophobic (the nitrobenzoyl group) and hydrophilic (the hydroxyethyl (B10761427) group) moieties in this compound, it is plausible that it could form host-guest complexes with suitable host molecules like cyclodextrins. Further research in this area could explore the binding thermodynamics and structural aspects of such potential complexes.
Table 1: Potential Host-Guest Interactions of Dithiocarbamate Derivatives
| Host Molecule | Guest Moiety of Dithiocarbamate | Potential Driving Forces | Possible Applications |
| Cyclodextrins | Aromatic or alkyl groups | Hydrophobic interactions, van der Waals forces | Increased solubility, drug delivery |
| Calixarenes | Varies depending on calixarene size and functionalization | Hydrophobic interactions, π-π stacking, hydrogen bonding | Sensing, molecular recognition |
| Cucurbiturils | Cationic metal complexes or protonated amine groups | Ion-dipole interactions, hydrophobic effects | Stabilization of complexes, catalysis |
Self-Assembly Processes (e.g., Hydrogen Bonding, Pi-Pi Stacking) of this compound
The solid-state architecture of N-(4-Nitrobenzoyl)-S-(2-hydroxyethyl)-carbamodithioate is significantly influenced by self-assembly processes driven by non-covalent interactions, particularly hydrogen bonding and π-π stacking. Analysis of the crystal structure of this compound reveals the presence of these key interactions that dictate the molecular packing. tandfonline.comresearchgate.net
Hydrogen Bonding: The molecule contains several functional groups capable of participating in hydrogen bonding. The hydroxyl group (-OH) of the 2-hydroxyethyl moiety can act as a hydrogen bond donor, while the oxygen atoms of the nitro group (-NO2) and the carbonyl group (C=O), as well as the nitrogen atom of the carbamodithioate, can act as hydrogen bond acceptors. These interactions can link molecules together to form extended networks in the solid state.
The interplay of these non-covalent forces results in a well-defined three-dimensional supramolecular structure. Understanding these self-assembly processes is crucial for predicting and controlling the solid-state properties of this compound and its derivatives. researchgate.net
Crystal Engineering of this compound for Designed Solid-State Structures
Crystal engineering is the rational design of crystalline solids with desired properties based on an understanding of intermolecular interactions. The compound N-(4-Nitrobenzoyl)-S-(2-hydroxyethyl)-carbamodithioate serves as a versatile building block for crystal engineering due to its array of functional groups that can direct the formation of specific solid-state architectures. tandfonline.comresearchgate.net
The synthesis and characterization of this compound, including its single-crystal X-ray diffraction analysis, provide the foundational data for its use in crystal engineering. tandfonline.comcomu.edu.tr By systematically modifying the substituents on the molecule, it is possible to tune the intermolecular interactions and thus control the resulting crystal packing. For instance, altering the substituent on the phenyl ring or modifying the length of the S-alkyl chain could lead to different hydrogen bonding patterns or π-π stacking arrangements, resulting in polymorphs or entirely new crystal structures with different physical properties.
Table 2: Crystallographic Data for N-(4-Nitrobenzoyl)-S-(2-hydroxyethyl)-carbamodithioate tandfonline.com
| Parameter | Value |
| Chemical Formula | This compound |
| Crystal System | Monoclinic |
| Space Group | P21/c |
Note: This table presents a subset of the crystallographic data. For a comprehensive understanding, refer to the original publication. tandfonline.com
Catalytic Applications of this compound Metal Complexes
Metal complexes of dithiocarbamates are known to be effective catalysts in a variety of chemical transformations. The electronic and steric properties of the dithiocarbamate ligand can be readily tuned by modifying the substituents on the nitrogen atom, which in turn influences the catalytic activity of the corresponding metal complex. While specific catalytic applications of metal complexes derived from N-(4-Nitrobenzoyl)-S-(2-hydroxyethyl)-carbamodithioate are not yet widely reported, the known catalytic utility of related dithiocarbamate complexes suggests potential avenues for investigation.
Homogeneous Catalysis Utilizing this compound as a Ligand
In homogeneous catalysis, the catalyst and reactants are in the same phase, typically a liquid solution. Metal complexes of dithiocarbamates have been employed as catalysts in various organic reactions. For instance, palladium-dithiocarbamate complexes have shown activity in cross-coupling reactions, which are fundamental transformations in organic synthesis.
The this compound ligand could be used to synthesize a range of metal complexes (e.g., with palladium, platinum, rhodium, or ruthenium) for homogeneous catalysis. The presence of the electron-withdrawing nitro group on the benzoyl moiety would influence the electron density at the metal center, which could in turn affect the catalytic activity and selectivity. The hydroxyethyl group offers a site for further functionalization, potentially allowing for the development of catalysts with enhanced solubility or the ability to be anchored to a support.
Heterogeneous Catalysis Incorporating this compound Derived Materials
Heterogeneous catalysts are in a different phase from the reactants, which offers advantages in terms of catalyst separation and recycling. Materials derived from this compound could be utilized in heterogeneous catalysis in several ways.
One approach involves the immobilization of metal complexes of this compound onto a solid support, such as silica, alumina, or a polymer resin. The hydroxyethyl group could serve as a convenient anchor for covalent attachment to the support material. This would combine the high selectivity often associated with homogeneous catalysts with the practical benefits of heterogeneous systems.
Another strategy involves the use of materials containing this compound as precursors for the synthesis of catalytically active materials. For example, thermolysis of metal complexes of this ligand could lead to the formation of metal sulfide (B99878) nanoparticles, which are known to be active catalysts for various reactions, including hydrodesulfurization and hydrogenation. The composition and structure of the resulting nanoparticles, and thus their catalytic properties, could be influenced by the structure of the precursor complex.
Further research is needed to explore the synthesis of such this compound-derived materials and to evaluate their performance in various catalytic applications.
Analytical Methodologies for Quantitative and Qualitative Analysis of N 4 Nitrobenzoyl S 2 Hydroxyethyl Carbamodithioate
Chromatographic Separation Techniques
Chromatographic methods are fundamental for separating complex mixtures and quantifying individual components. For N-(4-Nitrobenzoyl)-S-(2-hydroxyethyl)-carbamodithioate, several chromatographic techniques could be employed, potentially requiring derivatization to enhance volatility or detectability.
High-Performance Liquid Chromatography (HPLC) Method Development for C10H10N2O4S2
HPLC is a versatile technique suitable for analyzing compounds with moderate to low volatility and polarity, making it a strong candidate for analyzing N-(4-Nitrobenzoyl)-S-(2-hydroxyethyl)-carbamodithioate. Method development would focus on optimizing parameters such as the stationary phase, mobile phase composition, flow rate, temperature, and detection wavelength.
Stationary Phase: Reversed-phase C18 columns are commonly used for compounds with moderate polarity. Given the presence of nitro, amide, hydroxyl, and sulfur functionalities, a C18 column would likely offer good retention and separation ejgm.co.ukwikipedia.orgchromatographytoday.comopenaccessjournals.com.
Mobile Phase: A gradient elution using a mixture of water (often buffered) and organic solvents like acetonitrile (B52724) or methanol (B129727) is typical for reversed-phase HPLC. The nitrobenzoyl group and hydroxyl group suggest a need for a mobile phase that can effectively interact with both polar and non-polar moieties ejgm.co.ukchromatographytoday.com.
Detection: UV-Vis detection is feasible due to the presence of the nitrobenzoyl chromophore, likely in the UV region (e.g., around 254 nm or specific wavelengths related to the nitro group) scirp.orgresearchgate.net. Diode Array Detection (DAD) could provide spectral information for peak purity assessment and identification ejgm.co.uk.
Method Development: Optimization would aim for adequate resolution between N-(4-Nitrobenzoyl)-S-(2-hydroxyethyl)-carbamodithioate and any potential impurities or matrix components, while ensuring reasonable analysis time and sensitivity wikipedia.orgslideshare.net.
Gas Chromatography (GC) for Volatile Derivatives of this compound
Direct GC analysis of N-(4-Nitrobenzoyl)-S-(2-hydroxyethyl)-carbamodithioate might be challenging due to its potential low volatility and thermal lability. Therefore, derivatization to form more volatile and thermally stable compounds would likely be necessary researchgate.netdamascusuniversity.edu.sygnomio.comsigmaaldrich.com.
Derivatization: Silylation (e.g., using BSTFA or MSTFA) could derivatize the hydroxyl group and potentially the amide N-H, increasing volatility and thermal stability researchgate.netdamascusuniversity.edu.syscientificliterature.org. Acylation or other derivatization techniques might also be explored.
GC Conditions: After derivatization, GC analysis would involve optimizing column type (e.g., non-polar or moderately polar capillary columns), temperature programming, carrier gas flow rate, and injection port temperature researchgate.netobrnutafaza.hr.
Detection: GC coupled with Mass Spectrometry (GC-MS) is highly recommended for both identification and quantification, offering high sensitivity and specificity scientificliterature.orgslideshare.netasiapharmaceutics.inforesearchgate.netnih.govsrce.hr. Flame Ionization Detection (FID) could also be used for quantification if derivatization yields suitable compounds.
Supercritical Fluid Chromatography (SFC) for this compound Analysis
SFC offers advantages such as faster separations and reduced solvent consumption compared to HPLC, particularly for chiral separations fagg.benih.govnih.govamericanpharmaceuticalreview.com.
Mobile Phase: Supercritical CO2, often with a polar organic modifier (e.g., methanol, ethanol, isopropanol), is the typical mobile phase. The polarity of N-(4-Nitrobenzoyl)-S-(2-hydroxyethyl)-carbamodithioate would influence the choice of modifier and stationary phase.
Stationary Phase: A range of stationary phases, including silica, cyano, amino, and specialized chiral phases, can be used. Method development would involve screening different columns and mobile phase compositions to achieve optimal separation fagg.benih.govamericanpharmaceuticalreview.comwaters.com.
Detection: UV detection is common, and coupling with MS (SFC-MS) provides enhanced selectivity and sensitivity nih.govnih.gov.
Electrophoretic Separation Techniques (e.g., Capillary Electrophoresis) for this compound
Capillary Electrophoresis (CE) offers high separation efficiency, minimal sample requirement, and rapid analysis times slideshare.netmdpi.com.
Principle: CE separates analytes based on their charge-to-size ratio in an electric field within a capillary tube filled with an electrolyte buffer.
Method Development: Key parameters for method development include buffer composition (pH, ionic strength), voltage, capillary dimensions (length, internal diameter), temperature, and detection mode. The presence of ionizable groups or the ability to form charged derivatives would influence CE separation slideshare.netmdpi.com. The compound's hydroxyl and amide groups might allow for derivatization to introduce a charge if direct separation is inefficient.
Hyphenated Techniques in this compound Analysis (e.g., LC-MS, GC-MS)
Hyphenated techniques combine the separation power of chromatography or electrophoresis with the identification and quantification capabilities of mass spectrometry, offering superior analytical performance ijpsr.comslideshare.netasiapharmaceutics.infoajprd.comnih.gov.
LC-MS/MS: This technique is highly suitable for analyzing N-(4-Nitrobenzoyl)-S-(2-hydroxyethyl)-carbamodithioate, especially in complex matrices. It offers high sensitivity, specificity, and the ability to perform both qualitative and quantitative analysis ijpsr.comnih.govasiapharmaceutics.infoajprd.com. Method development involves optimizing LC separation parameters and MS ionization (e.g., ESI, APCI) and fragmentation conditions (e.g., for MS/MS) ajprd.comjascoinc.com.
GC-MS: As discussed in section 7.1.2, GC-MS is valuable for analyzing derivatized forms of the compound. Optimization of GC conditions and MS parameters (ionization mode, scan range, selected ion monitoring) is crucial for robust analysis scientificliterature.orgslideshare.netasiapharmaceutics.infosrce.hr.
Development and Validation of Robust Analytical Methods for this compound in Research Matrices
Developing and validating analytical methods are critical steps to ensure the reliability and accuracy of results, particularly when analyzing samples from research matrices upm-inc.comnih.govemerypharma.comlabmanager.comresearchgate.netujpronline.com. The validation process typically follows guidelines such as those from ICH emerypharma.comlabmanager.comujpronline.com.
Method Development: This phase involves selecting an appropriate technique, optimizing separation parameters, and choosing suitable detection methods to achieve the desired selectivity, sensitivity, and efficiency.
Method Validation: This process confirms that the developed method is suitable for its intended purpose. Key validation parameters include:
Selectivity/Specificity: The ability to measure the analyte accurately in the presence of other components in the sample matrix upm-inc.comemerypharma.comlabmanager.com.
Linearity and Range: Establishing a linear relationship between the analyte concentration and the instrument response over a defined range ejgm.co.uknih.govemerypharma.comfabad.org.trresearchgate.net.
Accuracy: The closeness of the test results to the true value, often assessed by recovery studies upm-inc.comresearchgate.netsrce.hremerypharma.comlabmanager.comuva.es.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day) upm-inc.comresearchgate.netsrce.hremerypharma.comlabmanager.com.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively nih.govemerypharma.comfabad.org.tr.
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage upm-inc.comemerypharma.comlabmanager.comspectroscopyonline.com.
Stability: Assessing the analyte's stability in the sample matrix and in solution under various storage conditions scientificliterature.orgspectroscopyonline.com.
Given the lack of specific published analytical methods for N-(4-Nitrobenzoyl)-S-(2-hydroxyethyl)-carbamodithioate, a comprehensive validation study would be essential to establish its reliable quantification in various research matrices.
Emerging Research Frontiers and Interdisciplinary Perspectives for N 4 Nitrobenzoyl S 2 Hydroxyethyl Carbamodithioate
Integration of C10H10N2O4S2 Chemistry with Advanced Materials Science
The field of advanced materials science is constantly seeking novel compounds with unique properties for integration into functional materials. While direct research on this compound in this specific context is nascent, the broader class of dithiocarbamate (B8719985) compounds has shown promise as precursors for semiconductor nanoparticles and in the development of functional materials researchgate.net. The synthesis and characterization of metal dithiocarbamates, for instance, have been explored for their potential in creating nanostructures with specific optical and surface properties researchgate.netresearchgate.net. The inherent chemical structure of N-(4-Nitrobenzoyl)-S-(2-hydroxyethyl)-carbamodithioate, featuring sulfur and nitrogen atoms, suggests potential for coordination chemistry and incorporation into polymer matrices or composite materials, although specific applications remain an area for future exploration. The general interest in advanced materials science encompasses a wide range of applications from energy storage to biomedical devices, indicating potential avenues for future research involving this compound advancedmaterialscience.comoatext.comadvancedmater.orgopenaccessjournals.comaspbs.com.
Electrochemical Investigations and Applications of this compound
Electrochemical investigations into compounds like this compound are crucial for understanding their redox behavior and potential applications in electrochemical devices. While specific electrochemical studies on N-(4-Nitrobenzoyl)-S-(2-hydroxyethyl)-carbamodithioate are not extensively detailed in the provided search results, related dithiocarbamate complexes have been explored for various applications, including as precursors for nanomaterials researchgate.netresearchgate.net. The general field of electrochemistry, particularly in the context of catalysis and energy storage, often involves molecules with sulfur and nitrogen functionalities, which are present in this compound. Future research could focus on its redox potentials, stability under electrochemical conditions, and potential use as an electrocatalyst or component in electrochemical sensors.
Photochemical Reactivity and Optoelectronic Potential of this compound
The optoelectronic potential of organic molecules is often linked to their photochemical reactivity, including light absorption and emission properties. Research into dithiocarbamate derivatives has shown their utility in creating semiconductor nanoparticles with specific optical properties researchgate.netresearchgate.net. For instance, metal dithiocarbamate complexes have been studied for their light absorption characteristics, with some exhibiting strong absorption bands researchgate.net. The presence of the nitrobenzoyl group in N-(4-Nitrobenzoyl)-S-(2-hydroxyethyl)-carbamodithioate suggests potential for light absorption in the UV-Vis spectrum, which could be relevant for optoelectronic applications such as organic light-emitting diodes (OLEDs) or photodetectors. However, specific studies detailing the photochemical reactivity or optoelectronic potential of this compound are yet to be widely published.
Advanced Mechanistic Insights into this compound through Operando Spectroscopy and In Situ Techniques
Understanding the precise mechanisms of chemical processes involving a compound is often achieved through advanced spectroscopic techniques applied under reaction conditions (operando spectroscopy) or within the reaction environment (in situ techniques). While direct operando spectroscopic studies on this compound are not explicitly found, the broader field of catalysis and electrochemistry heavily relies on these methods to elucidate reaction pathways and identify active species mdpi.comnih.govnih.govrsc.orgrsc.org. For example, operando Raman and FT-IR spectroscopy have been used to understand electrocatalytic CO2 reduction nih.gov, and operando DRIFTS spectroscopy has provided mechanistic insights into catalytic oxidation processes mdpi.com. Computational studies, often coupled with these experimental techniques, are also vital for interpreting results and proposing mechanisms nih.gov. Future research on this compound could benefit from such approaches to unravel its behavior in catalytic, electrochemical, or photochemical processes.
Synergistic Approaches Combining Computational and Experimental Research on this compound
The synergy between computational and experimental research is a powerful paradigm for advancing chemical understanding and discovery uci.edunih.govembo.orgfrontiersin.orgrsc.org. Density Functional Theory (DFT) calculations, for instance, have been employed to investigate the molecular geometry, vibrational frequencies, and electronic properties of N-(4-Nitrobenzoyl)-S-(2-hydroxyethyl)-carbamodithioate, with the calculated results showing good agreement with experimental data researchgate.netresearchgate.net. This integration allows for a deeper understanding of structure-property relationships and reaction mechanisms. Computational modeling can guide experimental design, predict reactivity, and interpret complex spectroscopic data, while experimental validation is crucial for refining theoretical models uci.eduembo.org. For this compound, combining DFT calculations with techniques like X-ray diffraction and various spectroscopies (FT-IR, NMR) has already proven effective in characterizing its synthesized structure researchgate.netresearchgate.net. Further synergistic efforts could explore its potential applications by predicting its behavior in different chemical environments or under various stimuli.
Q & A
Q. What are the recommended methods for synthesizing and characterizing C10_{10}10H10_{10}10N2_{2}2O4_{4}4S2_{2}2?
Q. What safety protocols are critical when handling C10_{10}10H10_{10}10N2_{2}2O4_{4}4S2_{2}2 in laboratory settings?
- Methodological Answer : Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory. For inhalation risks, use fume hoods; skin/eye contact requires immediate flushing with water (15+ minutes). Avoid environmental discharge—collect spills in sealed containers using non-reactive materials. Fire hazards necessitate CO or dry chemical extinguishers. Document all incidents with exposure duration and symptoms for medical evaluation .
Q. How can researchers confirm the molecular structure of C10_{10}10H10_{10}10N2_{2}2O4_{4}4S2_{2}2 using spectroscopic techniques?
- Methodological Answer : Assign NMR peaks by comparing experimental chemical shifts to predicted values (e.g., via computational tools like DFT). For H NMR, integrate signals to verify proton counts. IR spectroscopy should identify functional groups (e.g., S=O stretches at ~1350–1150 cm). Cross-validate with HRMS to confirm molecular ion ([M+H]) and isotopic patterns. Discrepancies between observed and theoretical data may indicate impurities or tautomeric forms .
Advanced Research Questions
Q. How should researchers design experiments to study the reactivity of C10_{10}10H10_{10}10N2_{2}2O4_{4}4S2_{2}2 under varying pH and temperature conditions?
- Methodological Answer : Use a factorial design to test pH (3–11) and temperature (25–80°C) as independent variables. Include controls (e.g., inert buffers, blank reactions) to isolate effects. Monitor reaction progress via HPLC or UV-Vis spectroscopy. For kinetic studies, collect time-point samples and fit data to Arrhenius or Eyring equations. Replicate trials (n ≥ 3) to assess reproducibility, and report confidence intervals for rate constants .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Contradictions (e.g., unexpected NMR splitting or IR bands) may arise from dynamic effects (e.g., rotamers) or crystallographic polymorphism. Employ variable-temperature NMR to probe conformational changes. Single-crystal X-ray diffraction (SC-XRD) provides definitive structural evidence. For ambiguous cases, compare computational models (DFT) with experimental data. Document all hypotheses and falsification attempts to ensure transparency .
Q. Which statistical methods are appropriate for analyzing dose-response relationships in pharmacological studies of C10_{10}10H10_{10}10N2_{2}2O4_{4}4S2_{2}2?
- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate IC/EC values. Validate model fit with goodness-of-fit tests (R, residual plots). For comparative studies (e.g., vs. reference drugs), apply ANOVA with post-hoc corrections (Bonferroni). Report effect sizes and power analysis to justify sample sizes. Ensure raw data (e.g., inhibition percentages) are archived for independent validation .
Methodological Considerations
- Data Reproducibility : Archive raw spectra, chromatograms, and crystallographic data (CCDC deposition recommended) for peer review .
- Ethical Reporting : Disclose conflicts of interest and cite prior work systematically to avoid redundancy. Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions .
- Contradiction Analysis : Apply Popperian falsification to test alternative hypotheses, ensuring conclusions withstand empirical scrutiny .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
